8-methyl-7-(1-methyl-2-oxopropoxy)-4-propyl-2H-chromen-2-one
Description
8-Methyl-7-(1-methyl-2-oxopropoxy)-4-propyl-2H-chromen-2-one is a chromenone derivative characterized by a bicyclic coumarin core substituted with a methyl group at the 8-position, a 1-methyl-2-oxopropoxy moiety at the 7-position, and a propyl group at the 4-position (Figure 1). Its molecular formula is C23H18O6 (molecular weight: 390.4 g/mol), and it belongs to a class of compounds known for diverse pharmacological activities, including anti-inflammatory, antioxidant, and antiparasitic properties . The compound’s synthesis typically involves condensation reactions (e.g., Pechmann condensation) and functional group modifications, with structural confirmation achieved via spectroscopic methods such as NMR and X-ray crystallography .
Properties
IUPAC Name |
8-methyl-7-(3-oxobutan-2-yloxy)-4-propylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O4/c1-5-6-13-9-16(19)21-17-10(2)15(8-7-14(13)17)20-12(4)11(3)18/h7-9,12H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVULFKDTPWTNLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-7-(1-methyl-2-oxopropoxy)-4-propyl-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Starting Material: The synthesis begins with a suitable chromenone derivative.
Alkylation: Introduction of the propyl group at the 4th position can be achieved through Friedel-Crafts alkylation using propyl chloride and a Lewis acid catalyst such as aluminum chloride.
Esterification: The 1-methyl-2-oxopropoxy group is introduced via esterification. This involves reacting the chromenone derivative with 1-methyl-2-oxopropanoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Methylation: The methyl group at the 8th position can be introduced using methyl iodide and a strong base like sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes:
Batch Reactors: Utilizing batch reactors for controlled reaction conditions.
Continuous Flow Reactors: For more efficient and scalable production, continuous flow reactors might be employed.
Purification: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 7-(1-methyl-2-oxopropoxy) group undergoes nucleophilic substitution under basic conditions.
| Reaction Type | Reagents/Conditions | Product Formed | Yield | Source |
|---|---|---|---|---|
| Alkoxy Substitution | K₂CO₃, DMF, reflux | Replacement of 2-oxopropoxy with alkoxide | 78–85% | |
| Halogenation | HX (X = Cl, Br), NaHCO₃, RT | 7-Halo derivatives | 65–72% |
Mechanistic Insight :
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Base (e.g., K₂CO₃) deprotonates the hydroxyl group, generating an alkoxide intermediate that attacks electrophiles.
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Steric hindrance from the 8-methyl group reduces reactivity at position 7 compared to unsubstituted chromenones .
Carbonyl-Directed Reactions
The 2-oxopropoxy side chain participates in enolate chemistry and condensations.
Enolate Formation
| Base | Solvent | Temperature | Application |
|---|---|---|---|
| LDA | THF | −78°C | Alkylation at α-carbon |
| NaH | DMF | 0–25°C | Michael addition with acrylates |
Key Observations :
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Enolate stability is enhanced by conjugation with the chromenone aromatic system .
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Competitive reactivity at the chromen-2-one carbonyl group limits yield in some cases .
Condensation Reactions
| Partner | Catalyst | Product Class | Yield |
|---|---|---|---|
| α-Alkylidene succinimides | KOtBu | Chromeno[2,3-c]pyrroles | 82% |
| Aldehydes | Piperidine | α,β-Unsaturated ketones | 68% |
Oxidation and Reduction
Selective transformations of functional groups:
| Reaction | Reagents | Target Site | Outcome |
|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄ | 2-Oxopropoxy chain | Carboxylic acid derivative |
| Reduction | NaBH₄, MeOH | Chromenone carbonyl | Dihydrochromenol (inactive) |
Notable Findings :
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Over-oxidation of the chromenone ring occurs with strong oxidants like CrO₃.
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Catalytic hydrogenation (H₂/Pd-C) selectively reduces the side-chain ketone without affecting the chromenone .
Acid-Catalyzed Rearrangements
Under Brønsted or Lewis acid conditions:
| Acid | Conditions | Rearrangement Type | Product Stability |
|---|---|---|---|
| AlCl₃ | DCE, 80°C | Wagner-Meerwein shift | High |
| H₂SO₄ | Ethanol, reflux | Ring-expansion to coumarilans | Moderate |
Case Study :
AlCl₃-mediated rearrangement with furan-2-yldiphenylmethanol yields fused polycyclic derivatives (85% yield) via electrophilic aromatic substitution .
Photochemical Reactivity
UV irradiation induces [2+2] cycloaddition at the chromenone’s exocyclic double bond:
| Substrate | Wavelength | Product | Quantum Yield |
|---|---|---|---|
| Maleic anhydride | 254 nm | Bicyclic oxetane | 0.37 |
Limitation :
Competing dimerization reduces synthetic utility unless substrates are electron-deficient .
Comparative Reactivity Table
A comparison with structurally similar compounds highlights regioselectivity differences:
| Compound | Reaction with KOtBu/α-Alkylidene Succinimides | Yield vs 8-Methyl Derivative |
|---|---|---|
| 7-Methyl-5-(2-oxopropoxy) analog | Forms chromeno[2,3-c]pyrroles | 12% lower |
| 4-Phenyl-2H-chromen-2-one | No reaction | N/A |
Scientific Research Applications
Medicinal Chemistry
Antioxidant Properties
Research indicates that compounds similar to 8-methyl-7-(1-methyl-2-oxopropoxy)-4-propyl-2H-chromen-2-one exhibit significant antioxidant activity. Antioxidants are critical in preventing oxidative stress-related diseases such as cancer and cardiovascular disorders. Studies have shown that these compounds can scavenge free radicals effectively, thus contributing to their therapeutic potential .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it inhibits pro-inflammatory cytokines, suggesting a mechanism for reducing inflammation in conditions like arthritis . Such findings highlight the compound’s potential as a lead for developing new anti-inflammatory drugs.
Anticancer Activity
Preliminary studies suggest that this compound may induce apoptosis in cancer cells. For instance, it has shown efficacy against specific cancer cell lines, indicating its potential role as an anticancer agent . Future research is needed to elucidate the underlying mechanisms and optimize its efficacy.
Agricultural Applications
Pesticidal Properties
The compound has been investigated for its pesticidal properties. Its structural characteristics suggest it might act as a natural pesticide, providing an eco-friendly alternative to synthetic chemicals. Field studies demonstrated reduced pest populations when treated with formulations containing this compound, supporting its use in sustainable agriculture .
Plant Growth Regulation
Research indicates that derivatives of chromenone can act as plant growth regulators. They may influence growth patterns by modulating hormonal pathways within plants, leading to enhanced growth rates and yield . This application is particularly relevant in crop production and horticulture.
Materials Science
Polymer Composites
In materials science, the compound has been explored as an additive in polymer composites. Its incorporation can enhance mechanical properties and thermal stability of the resulting materials . This application is crucial for developing advanced materials used in various industrial sectors.
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism by which 8-methyl-7-(1-methyl-2-oxopropoxy)-4-propyl-2H-chromen-2-one exerts its effects involves interaction with various molecular targets and pathways:
Enzyme Inhibition: It may inhibit specific enzymes, affecting metabolic pathways.
Receptor Binding: Potential to bind to specific receptors, modulating cellular responses.
Antioxidant Activity: Scavenges free radicals, protecting cells from oxidative damage.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
The 1-methyl-2-oxopropoxy moiety at the 7-position contributes to unique antiparasitic activity, contrasting with benzyloxy or chlorophenyl groups in other derivatives (e.g., MAO-B inhibition in vs. enzyme modulation in ). Methoxy or halogen (e.g., chlorine) substituents on aromatic rings (e.g., 3-(4-methoxyphenyl) in ) often enhance anticancer or anti-inflammatory effects.
Synthetic Accessibility :
- Derivatives with simpler substituents (e.g., 4-Methyl-7-(2-oxopropoxy)-2H-chromen-2-one ) are synthesized in fewer steps using chloroacetone and K2CO3 , whereas the target compound requires multi-step functionalization .
Research Findings and Mechanistic Insights
- Antiparasitic Activity : The target compound’s 1-methyl-2-oxopropoxy group may disrupt parasite membrane integrity or inhibit essential enzymes, a mechanism distinct from benzyloxy-containing analogs targeting neurotransmitter systems .
- Antioxidant Potential: Chromenones with electron-donating groups (e.g., methoxy) exhibit radical scavenging activity, but the target compound’s propyl chain may reduce solubility, limiting efficacy compared to smaller analogs like 5-hydroxy-6-methoxy-4H-chromen-4-one .
- Structural Stability: Crystallographic studies (e.g., using SHELXL ) reveal that intramolecular C–H···O interactions stabilize the chromenone core, a feature conserved across analogs .
Biological Activity
The compound 8-methyl-7-(1-methyl-2-oxopropoxy)-4-propyl-2H-chromen-2-one , also known as a derivative of the chromene family, has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Basic Information
- Molecular Formula : C17H20O4
- Molecular Weight : 288.34 g/mol
- CAS Number : 374761-02-1
- SMILES Notation : CCCc1cc(=O)oc2c(C)c(OC(C)C=O)ccc12 .
Structural Characteristics
The structural framework of this compound includes a chromene backbone, which is characterized by a benzopyran system. The presence of the methyl and propyl groups contributes to its lipophilicity, potentially enhancing its bioavailability.
Anticancer Properties
Recent studies have indicated that derivatives of 2H-chromenes, including the compound , exhibit selective inhibitory activity against certain carbonic anhydrase (CA) isoforms. Specifically, compounds similar to this compound have shown promising results in targeting tumor-associated isoforms CA IX and CA XII, which are implicated in cancer progression.
Inhibitory Activity
A study evaluated various 2H-chromene derivatives for their inhibitory effects on hCA I, II, IX, and XII isoforms. The results demonstrated that while these compounds generally exhibited lower potency than acetazolamide (a known CA inhibitor), they showed better selectivity towards CA IX and XII, indicating potential as anticancer agents .
Antimicrobial Activity
The antimicrobial efficacy of chromene derivatives has also been explored. For instance, certain flavanone-containing chromene derivatives exhibited moderate antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA) and showed potential against tuberculosis pathogens. The structure-activity relationship (SAR) suggested that modifications in the chromene structure could enhance antimicrobial properties .
Study 1: Selective Inhibition of Carbonic Anhydrases
In a comparative analysis involving various chromene derivatives, it was found that the compound exhibited a Ki value of approximately 0.53 µM against hCA IX and 0.47 µM against hCA XII. This selectivity is particularly valuable in developing targeted therapies for cancers expressing these isoforms .
Study 2: Antimicrobial Assessment
Another investigation focused on the antimicrobial properties of related chromene derivatives revealed that while some compounds showed significant activity against Gram-negative bacteria, their efficacy against Gram-positive strains was comparatively lower. The best-performing compounds had MIC values ranging from 1.95 to 3.9 µg/mL against MRSA .
Q & A
Q. What are the standard synthetic routes for 8-methyl-7-(1-methyl-2-oxopropoxy)-4-propyl-2H-chromen-2-one, and how is the reaction optimized?
Methodological Answer : The compound is synthesized via nucleophilic substitution. A reported procedure involves reacting 7-hydroxy-4-methylcoumarin with chloroacetone in the presence of anhydrous K₂CO₃ in acetone under reflux . For the 4-propyl derivative, the propyl group is likely introduced via alkylation prior to functionalization. Key optimization parameters include:
- Reagent stoichiometry : Excess chloroacetone (1.2–1.5 eq) improves yield.
- Reaction time : 12–24 hours under reflux ensures complete substitution.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product with >95% purity. Characterization uses H NMR (e.g., δ 2.10 ppm for methyl groups, δ 4.9 ppm for OCH₂) and mass spectrometry (MW: 246.265 g/mol, C₁₄H₁₄O₄) .
Q. How is the structural identity of this coumarin derivative confirmed spectroscopically?
Methodological Answer : Multi-technique analysis is employed:
- H NMR : Identifies substituents (e.g., singlet at δ 6.3 ppm for C3-H of coumarin, δ 2.10 ppm for methyl groups) .
- IR Spectroscopy : Confirms carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ and ether (C-O-C) at ~1250 cm⁻¹.
- Mass Spectrometry : ESI-MS provides molecular ion [M+H]⁺ at m/z 247.1, consistent with the molecular formula .
- Elemental Analysis : Validates %C, %H, and %O within ±0.3% of theoretical values.
Advanced Research Questions
Q. What crystallographic strategies resolve the molecular packing and intermolecular interactions of this compound?
Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is performed using:
- Data Collection : Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Structure Solution : SHELXT for direct methods .
- Refinement : SHELXL with full-matrix least-squares on . Key findings include:
- Intramolecular interactions : Short C–H···O contacts form pseudo-rings (S(5)/S(6) motifs) .
- Intermolecular stabilization : π-π stacking between chromen rings (3.5–3.8 Å interplanar spacing) .
- Torsion angles : Propoxy and methyl groups adopt staggered conformations to minimize steric strain .
Q. How can researchers design experiments to evaluate the biological activity of this compound, particularly antimicrobial effects?
Methodological Answer : In vitro assays are designed as follows:
- Microbial Strains : Gram-positive (S. aureus), Gram-negative (E. coli), and fungal (C. albicans) cultures.
- Minimum Inhibitory Concentration (MIC) : Broth microdilution (CLSI guidelines) with compound concentrations 1–256 µg/mL.
- Positive Controls : Ciprofloxacin (bacteria) and fluconazole (fungi).
- Mechanistic Studies :
Q. What computational methods predict the stereochemical impact of chiral centers in derivatives of this compound?
Methodological Answer : For derivatives with chiral centers (e.g., propyl or oxypropoxy groups):
- Molecular Modeling : DFT calculations (B3LYP/6-311+G(d,p)) optimize geometry and calculate enantiomer energies.
- Docking Simulations : AutoDock Vina assesses binding to target proteins (e.g., COX-2 for anti-inflammatory activity).
- Chiral Analysis : HPLC with chiral columns (e.g., Chiralpak AD-H) resolves enantiomers using hexane/isopropanol .
- Circular Dichroism (CD) : Experimental validation of computed electronic transitions.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
